molecular formula C11H14FNO2 B15301854 Ethyl 2-amino-2-(4-fluorophenyl)propanoate

Ethyl 2-amino-2-(4-fluorophenyl)propanoate

Cat. No.: B15301854
M. Wt: 211.23 g/mol
InChI Key: PIKWGBWAPHXPNL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(4-fluorophenyl)propanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl group attached to a central propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(4-fluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired product, this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-fluorophenyl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(4-fluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In biological systems, it may modulate neurotransmitter levels and influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Ethyl 2-amino-2-(4-fluorophenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-3-(4-fluorophenyl)propanoate: Similar structure but with a different substitution pattern on the propanoate backbone.

    Ethyl 2-amino-2-(4-chlorophenyl)propanoate: Contains a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.

    Ethyl 2-amino-2-(4-bromophenyl)propanoate:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

ethyl 2-amino-2-(4-fluorophenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-3-15-10(14)11(2,13)8-4-6-9(12)7-5-8/h4-7H,3,13H2,1-2H3

InChI Key

PIKWGBWAPHXPNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=C(C=C1)F)N

Origin of Product

United States

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